molecular formula C27H31N3O3 B2501809 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1005305-48-5

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2501809
CAS RN: 1005305-48-5
M. Wt: 445.563
InChI Key: IISMJTCUTFAGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives is detailed in the first paper, where a multi-step reaction sequence starting from the Leuckart reaction is employed to create compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The Leuckart reaction is a method used to synthesize amides, which could be relevant to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. The presence of substituents such as bromo, tert-butyl, and nitro groups is noted to influence the activity of these compounds .

Molecular Structure Analysis

The structural assignments of the synthesized acetamide derivatives in the first paper were confirmed using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds, including the placement of various functional groups that contribute to the compound's activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. However, the synthesis of similar compounds involves reactions such as reduction, acetylation, ethylation, and condensation . These reactions are essential for building the complex structure of acetamide derivatives and for introducing various functional groups that can affect the compound's properties and biological activity.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide are not discussed, the related compounds synthesized in the papers were found to have activities comparable with standard drugs, suggesting favorable biological properties . The purity of a related compound synthesized in the second paper was over 99% by HPLC, indicating a high degree of purity which is important for biological applications .

Scientific Research Applications

Structural Studies and Chemical Interactions

The chemical compound has been explored for its structural characteristics and interactions with other compounds. For instance, research on similar derivatives, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, has led to the discovery of co-crystals with aromatic diols, demonstrating its potential in forming structurally diverse and complex molecular assemblies (A. Karmakar, D. Kalita, J. Baruah, 2009). This ability to form co-crystals can be crucial for the development of new materials with tailored physical properties.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another significant area of application is in the synthesis of novel chemical entities with potential therapeutic effects. For example, derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been developed and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this category have shown promising results against breast cancer, neuroblastoma, and in pain relief, highlighting the chemical backbone's versatility in drug development (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Synthesis and Pharmacological Assessment

Further research into the synthesis of acetamide derivatives, leveraging the Leuckart synthetic pathway, has yielded compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies underscore the compound's role in generating new pharmacological agents with a broad spectrum of biological activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Antidepressant Biochemical Profile

The compound's derivatives have also been investigated for their potential antidepressant activities, with studies indicating their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters. This suggests their use in exploring new treatments for depression (J. Yardley, G. E. Husbands, G. Stack, et al., 1990).

Chemoselective Acetylation and Kinetics

On a more fundamental level, research has been conducted on chemoselective acetylation processes involving similar amide compounds, offering insights into reaction mechanisms and kinetics that are vital for synthetic chemistry applications (Deepali B Magadum, G. Yadav, 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-29(2)22-13-11-21(12-14-22)26(30-16-15-20-7-4-5-10-25(20)30)18-28-27(31)19-33-24-9-6-8-23(17-24)32-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMJTCUTFAGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.